1-Cyano-8-fluoronaphthalene
Description
Contextual Significance of Halogenated and Nitrile-Substituted Naphthalene (B1677914) Derivatives
Naphthalene and its substituted derivatives are foundational structures in organic chemistry, with wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. thieme-connect.comontosight.ai The strategic introduction of functional groups onto the naphthalene core is a primary method for tuning its inherent properties.
Halogenated naphthalenes and other aryl halides are particularly valuable as versatile synthetic intermediates. researchgate.netnorthwestern.edu The halogen atom can serve as a leaving group or a site for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. thieme-connect.comresearchgate.netresearchgate.net Fluorine, in particular, possesses unique properties owing to its high electronegativity and small size, which can profoundly alter the biological and physical characteristics of a molecule.
The nitrile (cyano) group is another cornerstone of functional group chemistry. It is present in numerous pharmaceuticals and serves as a key precursor that can be converted into other functionalities, such as amines, carboxylic acids, and amides. smolecule.comcas.cn In the context of naphthalene, the introduction of a nitrile group influences the molecule's electronic properties and provides a handle for further synthetic elaboration. ontosight.aicdnsciencepub.comcdnsciencepub.com The study of nitrile-substituted PAHs like cyanonaphthalene provides insight into their photostability and electronic structure. researchgate.netresearchgate.net
Overview of Strategic Research Avenues for Polyaromatic Systems Bearing Electron-Withdrawing Groups
Polyaromatic systems equipped with electron-withdrawing groups (EWGs) are a major focus of contemporary chemical research, particularly in materials science and synthetic methodology. researchgate.netgoogle.com Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and halogens, are defined by their ability to pull electron density from the aromatic ring to which they are attached. google.comnumberanalytics.com
The presence of strong EWGs has several important consequences:
Enhanced Reactivity: EWGs activate aromatic rings towards nucleophilic aromatic substitution (SNAr) reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). numberanalytics.com This facilitates the introduction of a wide range of nucleophiles.
Tuning of Electronic Properties: The number, type, and position of EWGs can precisely tune the electronic and optical properties of polyaromatic hydrocarbons. researchgate.netresearchgate.net This is critical for designing molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. ontosight.aismolecule.com
Modified Aromaticity and Reactivity: The perturbation of the π-electron system by EWGs can alter the reactivity in other transformations, such as reduction reactions. masterorganicchemistry.com Research explores how these substituents direct the outcomes of chemical reactions. masterorganicchemistry.com
Strategic research avenues often involve the synthesis of PAHs with specific substitution patterns to maximize electronic interactions between functional groups. The 1,8-substitution pattern on naphthalene is one such demanding configuration due to the close proximity of the substituents, which can lead to strong through-space electronic effects. smolecule.com
Scope and Objectives of the Research Compendium
This article provides a focused scientific overview of 1-Cyano-8-fluoronaphthalene. The primary objective is to situate the compound within the broader context of advanced chemical research by examining its constituent parts: a halogenated naphthalene and a nitrile-substituted naphthalene. The discussion is centered on the strategic importance of polyaromatic systems that bear electron-withdrawing substituents. The content adheres strictly to this chemical and research-oriented framework, detailing the significance of such structures in modern synthesis and materials science.
Detailed Research Findings
Research into cyanonaphthalenes has yielded precise data on their electronic properties. Mass-analyzed threshold ionization (MATI) spectroscopy and photoelectron spectroscopy are powerful techniques used to determine the energy required to remove an electron from a molecule, known as the adiabatic ionization energy (IE). This value is fundamental to understanding the molecular orbital structure and photodynamics of a compound. researchgate.netresearchgate.net
| Compound | Adiabatic Ionization Energy (eV) | Experimental Method | Reference |
|---|---|---|---|
| 1-Cyanonaphthalene | 8.6127 ± 0.0006 | MATI Spectroscopy | researchgate.net |
| 2-Cyanonaphthalene | 8.6368 ± 0.0006 | Threshold Photoelectron Spectroscopy | researchgate.net |
Synthetic strategies often focus on the functionalization of the naphthalene core. Methods such as directed ortho-lithiation followed by borylation can install new reactive groups at specific positions, which can then be used in cross-coupling reactions to build biaryl systems. thieme-connect.com For example, 1-fluoronaphthalene (B124137) and 1-cyanonaphthalene can be lithiated and then borylated at the 2-position, demonstrating a pathway to create complex derivatives. thieme-connect.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
33718-13-7 |
|---|---|
Molecular Formula |
C11H6FN |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
8-fluoronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-6H |
InChI Key |
QDRCWUOWZDTVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyano 8 Fluoronaphthalene and Analogues
Established Synthetic Routes and Mechanistic Considerations
Traditional synthetic strategies for preparing 1-cyano-8-fluoronaphthalene and its analogues primarily rely on well-established reaction mechanisms, including nucleophilic aromatic substitution and the regioselective functionalization of pre-existing naphthalene (B1677914) scaffolds.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Fluoronaphthalenes with Cyanating Agents
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring. uomustansiriyah.edu.iq In the context of synthesizing cyanated fluoronaphthalenes, this strategy typically involves the displacement of a fluoride (B91410) ion from a fluoronaphthalene precursor by a cyanide nucleophile. The reaction proceeds via an addition-elimination mechanism. uomustansiriyah.edu.iq
The mechanism consists of two main steps:
Addition of the Nucleophile : A nucleophile, such as a cyanide ion (:CN⁻), attacks the electron-deficient carbon atom bearing the leaving group (fluorine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily lost in this step, which is typically the rate-determining step of the reaction. uomustansiriyah.edu.iq
Elimination of the Leaving Group : The aromaticity is restored by the expulsion of the leaving group, in this case, the fluoride ion (F⁻). uomustansiriyah.edu.iq
For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com These EWGs stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction. In the case of 1,8-disubstituted naphthalenes, the activating group at the C8 position would influence the reactivity of a fluorine atom at the C1 position. The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, as the highly electronegative fluorine atom is most effective at stabilizing the transition state leading to the Meisenheimer intermediate, even though the C-F bond is the strongest. masterorganicchemistry.com
The synthesis of cyanated naphthalenes can be achieved through the reaction of a corresponding bromo- or iodo-naphthalene with a cyanide source, often catalyzed by a transition metal. For instance, bromide-cyanide exchange on an aromatic bromide has been used to access cyano derivatives. cdnsciencepub.com
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Reactant | Cyanating Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Aryl Halide | Metal Cyanide (e.g., CuCN, Zn(CN)₂) | Palladium or Nickel Catalyst, High Temperature | Aryl Cyanide | unibo.it |
| Polyfluoroarene | Cyanide Ion | Aprotic Solvent (e.g., DMF, MeCN) | Cyanofluorinated Arene | nih.gov |
Regioselective Functionalization of Naphthalene Scaffolds
Achieving the specific 1,8-disubstitution pattern of this compound is a significant synthetic challenge due to the inherent reactivity of the naphthalene core. researchgate.netnih.gov Traditional electrophilic aromatic substitution reactions on unsubstituted naphthalene tend to favor substitution at the C1 (α) position, and controlling subsequent substitutions to achieve a specific regioisomer can be difficult. researchgate.netnih.govnih.gov
To overcome this, modern organic synthesis employs regioselective C-H functionalization strategies. These methods often utilize a directing group (DG) on the naphthalene scaffold to guide the reaction to a specific position. nih.govresearchgate.netanr.fr For the synthesis of 1,8-disubstituted naphthalenes, a directing group at the C1 position can be used to facilitate functionalization at the challenging peri-position (C8).
Key strategies include:
Directed C-H Activation : Transition metal catalysis, particularly with palladium, rhodium, or ruthenium, is a powerful tool for C-H activation. nih.govresearchgate.net A coordinating group, such as an amide or an aldehyde, at the C1 position can chelate to the metal center, positioning it to selectively activate the C-H bond at the C8 position for subsequent functionalization (e.g., halogenation or oxygenation). anr.fr
Directed ortho-Lithiation : In some cases, a directing group can facilitate lithiation at the adjacent ortho position. For 1-substituted naphthalenes, this would typically occur at the C2 position. However, careful selection of the directing group and reaction conditions can sometimes influence peri-lithiation, although this is less common. For example, 1-fluoronaphthalene (B124137) has been lithiated and then borylated at the 2-position. thieme-connect.com
The development of these regioselective methods is crucial as it allows for the construction of polysubstituted naphthalene derivatives from simpler precursors, avoiding the need for lengthy synthetic sequences that rely on classical separation of isomers. researchgate.netnih.gov
Challenges and Limitations of Current Synthetic Protocols
Despite the advancements in synthetic methodologies, the preparation of this compound and its analogues is not without its difficulties.
Regiocontrol : The primary challenge remains the control of regioselectivity. researchgate.netnih.gov The synthesis can be plagued by the formation of multiple isomers, which are often difficult to separate and lead to lower yields of the desired product.
Harsh Reaction Conditions : Many established protocols, such as the Rosenmund-von Braun reaction (cyanation of aryl halides with CuCN), often require high temperatures (150-250 °C) and polar, high-boiling point solvents like DMF or NMP. These conditions can limit the functional group tolerance of the reaction.
Starting Material Availability : The synthesis often relies on appropriately pre-functionalized naphthalene starting materials. The synthesis of these precursors, such as 1,8-dihalonaphthalenes or a specifically substituted 1-fluoronaphthalene, can be multi-step and inefficient.
Catalyst and Reagent Cost : Modern catalytic methods, while often more selective and efficient, may rely on expensive transition metal catalysts and complex ligands, which can be a drawback for large-scale synthesis.
Leaving Group Reactivity : While fluorine is a good leaving group in SNAr reactions, the C-F bond is strong. In other reaction types, such as cross-coupling, activating a C-F bond can be more challenging than activating C-Cl, C-Br, or C-I bonds.
Novel Approaches in this compound Synthesis
To address the limitations of established methods, researchers are exploring novel catalytic systems and advanced technologies like microwave-assisted synthesis and flow chemistry to improve the efficiency, selectivity, and sustainability of naphthalene functionalization.
Catalytic and Organocatalytic Methods for C-F and C-CN Bond Formation
Modern catalysis offers milder and more selective pathways for forming C-F and C-CN bonds on aromatic scaffolds.
Transition-Metal Catalysis : Palladium and copper complexes are widely used to catalyze cyanation reactions. These methods often proceed under milder conditions than the classical uncatalyzed reactions and exhibit broader substrate scope. For example, palladium-catalyzed cyanation of aryl halides or triflates with sources like zinc cyanide (Zn(CN)₂) is a common and effective method. unibo.it Nickel catalysis has also emerged as a powerful tool for the cross-coupling of aryl electrophiles, including the activation of C-N bonds. nih.govacs.org Furthermore, catalytic methods for the direct C-H functionalization are being developed to introduce cyano groups onto the naphthalene ring without pre-halogenation. anr.fr
Organocatalysis : Organocatalysis provides an alternative to metal-based systems, avoiding potential issues of metal contamination in the final product. unibo.it Chiral phase-transfer catalysts have been employed in asymmetric Strecker reactions to produce α-amino nitriles. unibo.it For SNAr reactions, organic superbases have been shown to catalyze the substitution of fluoroarenes with carbon nucleophiles like alkyl cyanides. acs.org These catalysts operate by increasing the nucleophilicity of the cyanating agent, allowing the reaction to proceed under milder conditions.
Table 2: Examples of Novel Catalytic Approaches
| Reaction Type | Catalyst System | Substrate Example | Key Advantage | Reference |
|---|---|---|---|---|
| C-N Bond Cyanation | Nickel / bisphosphine ligand | α-aryl amines with CO₂/NH₃ | Cyanide-free, good functional group tolerance | nih.gov |
| SNAr of Fluoroarenes | Organic Superbase (t-Bu-P4) | Electron-neutral fluoroarenes with alkyl cyanides | Metal-free, milder conditions | acs.org |
Microwave-Assisted and Flow Chemistry Applications in Naphthalene Functionalization
The application of enabling technologies like microwave irradiation and continuous flow chemistry has shown significant potential for accelerating and improving the synthesis of functionalized naphthalenes.
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently and uniformly heating the reaction mixture. ukm.myresearchgate.net This rapid heating can lead to higher yields and cleaner reaction profiles by minimizing the formation of side products. ukm.my Microwave-assisted organic synthesis (MAOS) has been successfully applied to various reactions, including the functionalization of naphthalenes and SNAr reactions on fluoroarenes with carbanions. ukm.myunivpancasila.ac.idresearchgate.net For instance, the synthesis of thiourea (B124793) derivatives from naphthyl isothiocyanate showed significantly higher yields and shorter reaction times under microwave irradiation compared to conventional heating. ukm.my
Flow Chemistry : Continuous flow chemistry involves pumping reagents through a reactor where they mix and react. This technology offers several advantages over traditional batch processing, including enhanced safety (small reaction volumes), superior heat and mass transfer, improved reproducibility, and easier scalability. tue.nlbeilstein-archives.org Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. It has been used for C-H functionalization reactions and for the synthesis of spiro-oxadiazoles from naphthoquinones, demonstrating cleaner product formation compared to batch methods. tue.nlbeilstein-archives.org The application of flow systems can enable reactions that are difficult or unsafe to perform on a large scale in batch reactors. rsc.org
Table 3: Comparison of Conventional vs. Modern Synthetic Techniques
| Technique | Reaction Time | Yield | Scalability | Key Benefits | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Hours | Moderate to Good | Batch-dependent | Established protocols | ukm.my |
| Microwave-Assisted | Minutes | Often Improved | Limited by cavity size | Speed, efficiency, higher yields | ukm.myresearchgate.net |
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles is crucial for developing more sustainable and environmentally friendly synthetic processes. imist.maresearchgate.net Key areas of focus include the use of safer solvents, the development of catalytic reactions, and waste minimization. huarenscience.com
In the context of this compound synthesis, green chemistry can be implemented in several ways:
Solvent Selection: Traditional syntheses often employ hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or solvent-free reaction conditions. imist.mahuarenscience.com For example, performing reactions in aqueous media or under solid-state conditions can significantly reduce the environmental impact. researchgate.net
Catalysis: The use of catalysts, particularly those based on abundant and less toxic metals like copper or iron, is a cornerstone of green chemistry. huarenscience.compro-metrics.org Catalytic approaches can reduce the amount of reagents needed and minimize waste generation. pro-metrics.org For instance, developing more efficient copper-catalyzed Sandmeyer reactions that require only catalytic amounts of the metal would be a significant green improvement. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. imist.ma Reactions with high atom economy, such as addition reactions, are preferred over substitution reactions that generate byproducts.
Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can reduce reaction times and energy consumption. nii.ac.jppro-metrics.org
Table 2: Green Chemistry Approaches in Synthesis
| Principle | Application in Synthesis | Example | Environmental Benefit |
|---|---|---|---|
| Safer Solvents | Replacing hazardous organic solvents. huarenscience.com | Using water or bio-derived solvents in reactions. huarenscience.com | Reduced toxicity and pollution. |
| Catalysis | Using catalytic instead of stoichiometric reagents. pro-metrics.org | Employing copper or iron catalysts. huarenscience.compro-metrics.org | Minimized metal waste and reagent usage. |
| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the product. imist.ma | Favoring addition reactions over eliminations. | Reduced generation of byproducts. |
| Energy Efficiency | Utilizing methods that reduce energy consumption. pro-metrics.org | Microwave-assisted synthesis to shorten reaction times. nii.ac.jp | Lower energy costs and carbon footprint. |
Purification and Isolation Techniques for High Purity Compound Derivatives
Obtaining high-purity this compound and its derivatives is essential for their intended applications. vapourtec.comresearchgate.net The primary methods for purification and isolation are chromatography and crystallization.
Chromatography is a widely used technique for separating components of a mixture. smolecule.com
Column Chromatography: This is a standard method for purifying organic compounds. Silica (B1680970) gel is a common stationary phase, and a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) is often used as the mobile phase.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. Reversed-phase HPLC, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, is effective for purifying naphthalene derivatives. google.comoup.com A patent describes a method for separating 1-fluoronaphthalene and its impurities using HPLC with an octadecylsilane (B103800) bonded silica stationary phase and a mobile phase of acetonitrile and an alkaline buffer. google.com
Crystallization is a powerful technique for purifying solid compounds. vapourtec.comresearchgate.net It relies on the difference in solubility of the compound and its impurities in a given solvent. vapourtec.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound. nih.gov The choice of solvent is critical and can significantly impact the purity and yield of the final product. For some organic compounds, co-crystallization with a chaperone molecule can facilitate the formation of suitable crystals for analysis. d-nb.info
Table 3: Purification Techniques
| Technique | Description | Typical Solvents/Phases | Advantages | Disadvantages |
|---|---|---|---|---|
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Silica gel (stationary), Hexane/Ethyl Acetate (mobile). | Good for large-scale purification, relatively low cost. | Can be time-consuming, may not achieve ultra-high purity. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using high pressure to force the solvent through the column. google.com | C18 column (stationary), Acetonitrile/Water (mobile). google.comoup.com | Excellent for achieving high purity, good for analytical and preparative scales. | More expensive equipment and solvents. |
| Crystallization | Purification based on differences in solubility. vapourtec.com | Ethanol, Toluene, Petroleum Ether. | Can yield very pure compounds, scalable. | Yield can be lost, finding a suitable solvent can be challenging. |
Advanced Spectroscopic and Structural Elucidation of 1 Cyano 8 Fluoronaphthalene
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the skeletal structure of a molecule. The vibrational modes of 1-cyano-8-fluoronaphthalene are dominated by the characteristic frequencies of the cyano and fluoro moieties, as well as the vibrations of the aromatic system, which are modulated by the substituents.
The C≡N and C-F bonds provide distinct and readily identifiable vibrational signatures.
Cyano (C≡N) Stretching Mode: The nitrile group is one of the most characteristic chromophores in vibrational spectroscopy. In aromatic nitriles, the C≡N stretching vibration typically appears as a sharp, intense band in the region of 2240–2220 cm⁻¹. For 1-cyanonaphthalene, this mode is observed around 2225 cm⁻¹. The strong electron-withdrawing nature of the cyano group results in a high vibrational frequency. In this compound, the presence of the highly electronegative fluorine atom at the peri-position is expected to have a minimal shifting effect on the C≡N frequency, as this influence is primarily transmitted through the sigma framework rather than through resonance. Therefore, a strong, sharp absorption band is predicted to be in a similar range, confirming the presence of the nitrile functional group.
Carbon-Fluorine (C-F) Stretching Mode: The C-F stretching vibration is typically found in the 1400–1000 cm⁻¹ region of the IR spectrum. Its exact position and intensity can be variable and are sensitive to the electronic environment. In 1-fluoronaphthalene (B124137), the C-F stretch is identified as a strong band around 1260 cm⁻¹. For this compound, this mode is anticipated to fall within a similar range. The interaction with the nearby cyano group could lead to a slight shift in this frequency due to electronic and mechanical coupling effects.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Cyano | C≡N Stretch | 2230 - 2220 | Sharp, strong intensity. Position is characteristic of aromatic nitriles. |
| Fluoro | C-F Stretch | 1270 - 1250 | Strong intensity. Position is characteristic of aryl fluorides. |
Table 1: Predicted Characteristic Vibrational Frequencies for this compound.
The substitution of the naphthalene (B1677914) ring with both cyano and fluoro groups at the 1 and 8 positions breaks the molecule's symmetry, leading to a more complex vibrational spectrum compared to naphthalene itself.
Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. The six remaining C-H bonds on the naphthalene core will give rise to multiple bands in this region.
Ring Stretching and Deformation Modes: The C=C stretching vibrations of the aromatic rings, which appear in the 1650–1400 cm⁻¹ region, are particularly sensitive to substitution. In 1-cyanonaphthalene, distinct bands are observed at approximately 1620, 1580, and 1510 cm⁻¹. The introduction of the fluorine atom in this compound is expected to further perturb these modes. The combined electron-withdrawing effects of both substituents will influence the bond orders within the rings, causing shifts in these vibrational frequencies.
Out-of-Plane (OOP) Bending: The C-H out-of-plane bending modes, found between 900 and 650 cm⁻¹, are characteristic of the substitution pattern on the aromatic ring. The specific pattern for this compound will result in a unique fingerprint in this region, distinguishing it from other isomers.
Electronic Spectroscopy for Electronic Transitions and Energy Levels
Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, provides insight into the conjugated π-electron system and the influence of substituents on the electronic transitions.
The naphthalene core possesses a 10-π electron aromatic system, giving rise to characteristic π→π* transitions. In naphthalene, the primary absorption bands are observed around 220 nm, 275 nm, and 312 nm. The introduction of substituents alters the energies of the molecular orbitals (HOMO and LUMO), leading to shifts in these absorption maxima. Both the cyano and fluoro groups interact with the π-system, modifying its electronic properties.
The electronic effects of the cyano and fluoro substituents are complex and somewhat opposing in nature.
Cyano Group Effect: The CN group is a strong π-acceptor (electron-withdrawing) through resonance and a strong σ-acceptor through induction. This effect generally lowers the energy of both the HOMO and LUMO, but the stabilization of the LUMO is typically more pronounced. This leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift of the absorption bands. Studies on 1-cyanonaphthalene show that its S₀→S₁ transition is red-shifted by about 607 cm⁻¹ compared to naphthalene.
Fluoro Group Effect: The fluorine atom is a strong σ-acceptor due to its high electronegativity but also a weak π-donor through resonance, owing to its lone pairs of electrons. In 1-fluoronaphthalene, the inductive effect often dominates, but the resonance effect cannot be ignored. The S₀→S₁ transition in 1-fluoronaphthalene is red-shifted by approximately 151 cm⁻¹ relative to naphthalene.
In this compound, the combined influence of these two groups is expected to result in a significant red-shift of the π→π* transitions compared to unsubstituted naphthalene. The strong electron-withdrawing nature of the cyano group, complemented by the inductive effect of the fluorine, would substantially perturb the electronic energy levels.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Environment Assessment
NMR spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about the chemical environment of each ¹H, ¹³C, and ¹⁹F nucleus. Although specific experimental data is scarce, the chemical shifts and coupling constants can be reliably predicted based on established substituent effects and data from analogous compounds.
Mass Spectrometry for Ionization Pathways and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 171.17 g/mol ), electron ionization (EI) is a common method used to generate a molecular ion and induce fragmentation, providing a unique fingerprint of the molecule's structure. chemsrc.com
The ionization process in a mass spectrometer typically involves bombarding the vaporized sample with high-energy electrons. nih.gov This impact ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+). nih.govucla.edu The molecular ion for this compound would appear at an m/z corresponding to its exact mass, approximately 171.05. chemsrc.com
Ionization Pathways and Fragmentation
Following ionization, the energetically unstable molecular ion undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments and neutral radicals or molecules. nih.gov The fragmentation pattern is predictable and reproducible, offering valuable clues about the molecule's structure. nih.gov While a specific, published mass spectrum for this compound is not available, a probable fragmentation pathway can be inferred from the known behavior of related compounds like 1-cyanonaphthalene and 1-fluoronaphthalene. researchgate.netresearchgate.net
The peri-substitution of the cyano and fluoro groups on the naphthalene ring creates significant steric and electronic strain, which is expected to influence the fragmentation cascade. The primary fragmentation steps would likely involve the loss of small, stable neutral species.
Plausible Fragmentation Pathways:
Loss of a Fluorine Radical (•F): The C-F bond can cleave, leading to the loss of a fluorine radical (mass 19) and the formation of a cation at m/z 152.
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for aromatic nitriles is the elimination of a neutral HCN molecule (mass 27), which would result in a fragment ion at m/z 144.
Loss of a Cyano Radical (•CN): Cleavage of the C-CN bond can result in the loss of a cyano radical (mass 26), producing a cation at m/z 145.
Loss of Acetylene (B1199291) (C₂H₂): Naphthalene-based structures are known to fragment via the loss of acetylene (mass 26) from the ring structure itself, a process that could occur after initial fragmentation steps. researchgate.net
The relative abundance of these fragments would depend on the stability of the resulting cations. The study of similar molecules like 1-fluoronaphthalene has shown that aromatic hydrocarbons can exhibit extraordinarily low fragmentation, with a high fraction of ions originating from the intact molecule. nih.gov
| m/z Value | Postulated Fragment Ion | Neutral Loss |
|---|---|---|
| 171 | [C₁₁H₆FN]•+ (Molecular Ion) | - |
| 152 | [C₁₁H₆N]+ | •F |
| 145 | [C₁₀H₆F]+ | •CN |
| 144 | [C₁₀H₅F]•+ | HCN |
Solid-State Structural Analysis (e.g., X-ray Crystallography) for Crystalline Polymorphism and Intermolecular Interactions
The arrangement of molecules in the solid state dictates the material's bulk properties. X-ray crystallography is the definitive method for elucidating the three-dimensional structure of crystalline solids, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions. researchgate.net While specific crystallographic data for this compound is not publicly available, an analysis of its molecular structure allows for a detailed prediction of the forces governing its crystal packing.
The phase a substance adopts is dependent on the type and strength of its intermolecular interactions. libretexts.org For this compound, a combination of forces is expected to be at play.
Expected Intermolecular Interactions:
π-π Stacking: The planar, aromatic naphthalene core facilitates significant π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a primary driving force in the crystal engineering of aromatic compounds. researchgate.net
Dipole-Dipole Interactions: The molecule possesses a substantial dipole moment due to the strongly electron-withdrawing cyano (-CN) and fluorine (-F) substituents. These polar groups will induce strong dipole-dipole interactions, which are attractive forces between the positive end of one molecule and the negative end of another, contributing to the stability of the crystal lattice. libretexts.org
Weak Hydrogen Bonds: Although lacking classical hydrogen bond donors, the molecule can participate in weak C-H···N and C-H···F hydrogen bonds. The nitrogen atom of the cyano group and the fluorine atom are electronegative centers that can act as hydrogen bond acceptors for the aromatic C-H groups of neighboring molecules. These interactions, while weaker than conventional hydrogen bonds, play a crucial role in directing the precise geometry of molecular self-assembly.
Halogen Bonding: In some crystal structures, cyano groups have been shown to participate in halogen bonds, acting as halogen bond acceptors. researchgate.net It is conceivable that a C-F···N≡C interaction could exist, further influencing the supramolecular architecture.
Crystalline Polymorphism:
Crystalline polymorphism is the ability of a solid material to exist in multiple crystalline forms, or polymorphs. Each polymorph has a different crystal structure and, consequently, different physical properties. The formation of different polymorphs can be influenced by factors such as solvent choice and crystallization temperature. Given the potential for multiple, competing intermolecular interactions (π-π stacking, dipole-dipole, weak hydrogen bonds), it is highly probable that this compound could exhibit polymorphism, although no specific polymorphs have been reported in the literature.
| Interaction Type | Description | Structural Implication |
|---|---|---|
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Promotes layered or columnar packing of naphthalene cores. |
| Dipole-Dipole Forces | Electrostatic attraction between permanent dipoles of the C-F and C-CN bonds. | Orients molecules to maximize attractive electrostatic interactions, influencing lattice energy. |
| Weak Hydrogen Bonds (C-H···N/F) | Weak electrostatic interactions between an aromatic C-H bond and the electronegative N or F atoms. | Provides directional control in the crystal packing, linking molecules into specific motifs. |
Computational and Theoretical Studies on 1 Cyano 8 Fluoronaphthalene
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in exploring the electronic structure and predicting the reactivity of 1-Cyano-8-fluoronaphthalene. DFT methods, such as those employing the B3LYP functional with basis sets like 6-311+G(d,p), are widely used for aromatic systems to provide a balance between computational cost and accuracy. core.ac.uk These calculations can determine optimized geometries, electronic energies, and the distribution of electrons within the molecule.
For substituted naphthalenes, the choice of computational method is critical. Studies on similar molecules, like 1-bromo-4-fluoronaphthalene (B1202307), have shown that DFT calculations using the B3LYP functional and a 6-311+G** basis set can yield excellent agreement between theoretical and experimental vibrational spectra after applying appropriate scaling factors. researchgate.net Similarly, investigations into nucleophilic aromatic substitution (SNAr) reactions on fluoronaphthalenes have utilized DFT at the B3LYP/6-31+G(d,p) level to elucidate reaction mechanisms. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). sciencepg.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. sciencepg.commrs-k.or.kr
In this compound, both the cyano and fluorine groups are electron-withdrawing. This functionalization is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene (B1677914). Theoretical studies on D-A-π-A (donor-acceptor) systems have demonstrated that the introduction of cyano and fluorine groups effectively perturbs the FMOs and allows for the tuning of the HOMO-LUMO gap. mrs-k.or.kr The electron-withdrawing nature of these substituents would render the naphthalene ring electron-deficient, thus lowering the LUMO energy and making the molecule more susceptible to nucleophilic attack.
The distribution of the HOMO and LUMO across the molecule is also critical. In many cyano-substituted aromatic compounds, the LUMO is often localized on the ring system and the cyano group, indicating that these are the primary sites for accepting electrons. sciencepg.com
Table 1: Predicted Effects of Substituents on FMO Properties of this compound
| Property | Expected Effect | Rationale |
|---|---|---|
| HOMO Energy | Lowered | Electron-withdrawing nature of -CN and -F groups. |
| LUMO Energy | Significantly Lowered | Strong electron-withdrawing character of substituents, increasing electrophilicity. |
| HOMO-LUMO Gap | Reduced | The stabilization of the LUMO is typically more pronounced than that of the HOMO. |
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. rsc.orgresearchgate.net The ESP map illustrates the electrostatic potential on the van der Waals surface of the molecule, where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). rsc.org
For this compound, the strong electron-withdrawing properties of the cyano and fluorine substituents lead to a significant polarization of the naphthalene core. The regions around the electronegative fluorine and nitrogen atoms are expected to exhibit a negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms on the aromatic ring and the carbon atoms attached to the electron-withdrawing groups will be part of electron-deficient regions, susceptible to nucleophilic attack. rsc.org The peri-disubstitution pattern creates a unique and highly polarized electrostatic landscape on the naphthalene surface.
Aromaticity is a fundamental concept related to the stability and reactivity of cyclic conjugated systems. researchgate.net It can be assessed using various computational descriptors, including magnetic criteria like Nucleus-Independent Chemical Shift (NICS). rsc.orgnih.gov NICS values are calculated at the center of a ring; negative values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).
The introduction of electron-withdrawing substituents like -CN and -F can influence the aromaticity of the naphthalene rings. Studies on substituted cyclooctatetraene (B1213319) have shown that both fluoro and cyano groups can impact aromatic character. rsc.org For this compound, it is expected that the substituents will perturb the π-electron system. While the naphthalene rings will remain aromatic, the degree of aromaticity might be slightly altered compared to the parent molecule. NICS calculations would be necessary to quantify this effect.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational dynamics and intermolecular interactions. nih.govnih.gov For a molecule like this compound, MD simulations could be employed to understand its behavior in different solvent environments or its interaction with biological macromolecules.
Theoretical Predictions of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties. The calculation of harmonic vibrational frequencies is a standard output of quantum chemical software and can be used to simulate infrared (IR) and Raman spectra. faccts.deuni-siegen.de
For substituted naphthalenes, theoretical vibrational analysis provides a powerful tool for assigning experimental spectral bands to specific molecular motions. Studies on related molecules like 1-cyanonaphthalene and 1-bromo-4-fluoronaphthalene have demonstrated that DFT calculations can accurately reproduce experimental vibrational frequencies. researchgate.netresearchgate.net For this compound, characteristic vibrational modes would include the C≡N stretching frequency, C-F stretching, and various C-H and ring deformation modes. A comparison of calculated and experimental spectra would provide a detailed understanding of the molecule's vibrational dynamics.
Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and simulating UV-Vis spectra. nih.gov The calculated transitions, primarily from the HOMO to the LUMO and other low-lying unoccupied orbitals, correspond to the absorption bands observed experimentally. For this compound, the electron-withdrawing substituents are expected to cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted naphthalene, due to the narrowing of the HOMO-LUMO gap.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Cyano (-C≡N) | Stretching | 2200 - 2260 |
| Aromatic C-F | Stretching | 1000 - 1350 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Naphthalene Ring | C=C Stretching | 1400 - 1650 |
Mechanistic Insights into Reactions via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying intermediates, and calculating the structures and energies of transition states. researchgate.netdiva-portal.org A key reaction for halogenated aromatic compounds like this compound is nucleophilic aromatic substitution (SNAr).
The classic SNAr mechanism is a two-step process involving the formation of a stable Meisenheimer intermediate. nih.govacs.org However, recent computational and experimental work has provided evidence for a concerted mechanism (CSNAr), where bond formation with the nucleophile and cleavage of the carbon-halogen bond occur in a single transition state. nih.govacs.org DFT calculations on the reaction of fluoronaphthalenes with nucleophiles have shown that the reaction can proceed via a concerted pathway, avoiding the formation of a high-energy Meisenheimer complex. researchgate.net
For this compound, the presence of the strongly electron-withdrawing cyano group would activate the naphthalene ring towards nucleophilic attack. Computational modeling of its reaction with a nucleophile would involve:
Locating the transition state structure for the substitution reaction.
Calculating the activation energy barrier.
Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the reactants and products. nih.gov
These calculations would clarify whether the reaction proceeds through a stepwise or a concerted mechanism and predict the regioselectivity of the attack. Given the electron-deficient nature of the substituted ring, nucleophilic substitution is expected to be a primary reactive pathway.
Reactivity and Reaction Mechanisms of 1 Cyano 8 Fluoronaphthalene
Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Position
The presence of the electron-withdrawing cyano group significantly activates the naphthalene (B1677914) ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atom a viable leaving group. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds. nih.gov
Kinetics and Thermodynamics of SNAr Reactions
While specific kinetic and thermodynamic data for SNAr reactions of 1-cyano-8-fluoronaphthalene are not extensively documented in publicly available literature, the general principles of SNAr kinetics can be applied. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. However, recent studies have provided evidence that many SNAr reactions may proceed through a concerted mechanism, bypassing a discrete intermediate. nih.gov
The rate of reaction is influenced by several factors:
Nucleophile Strength: Stronger nucleophiles will react more rapidly.
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile without strongly solvating the anion, thus increasing its nucleophilicity.
Leaving Group: Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
Computational studies on related fluoroaromatic compounds can provide insights into the energetics of these reactions. For instance, density functional theory (DFT) calculations on similar systems have been used to determine activation energies and reaction enthalpies, which are crucial for understanding the reaction feasibility and profile.
Regioselectivity and Chemoselectivity in Multi-Substituted Systems
In multi-substituted naphthalene systems, the position of the incoming nucleophile is directed by the electronic effects of the existing substituents. For this compound, the cyano group at the 1-position strongly activates the peri-position (position 8) for nucleophilic attack. If other substituents are present on the naphthalene ring, the regioselectivity will be a composite of the directing effects of all groups.
Chemoselectivity becomes important when multiple potential leaving groups are present. For example, in a molecule containing both a fluorine and a chlorine atom, the relative bond strengths and the activation of the ring by electron-withdrawing groups will determine which halide is preferentially displaced. Generally, the C-F bond is stronger than other carbon-halogen bonds, but in SNAr reactions, fluoride (B91410) is often a better leaving group than other halides due to the high electronegativity of fluorine which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Catalytic and Non-Catalytic SNAr Pathways
SNAr reactions of this compound can proceed through both non-catalytic and catalytic pathways.
Non-Catalytic SNAr: This typically involves the direct reaction of the fluoroarene with a strong nucleophile in a suitable solvent, often at elevated temperatures. Common nucleophiles include alkoxides, thiolates, and amines.
Catalytic SNAr: Recent advancements have led to the development of catalytic SNAr reactions, which can proceed under milder conditions and with a broader substrate scope. acs.orgnih.gov
Organocatalysis: Organic superbases, such as t-Bu-P4, have been shown to efficiently catalyze the concerted SNAr reactions of aryl fluorides, including 1-fluoronaphthalene (B124137), with a variety of nucleophiles. acs.orgnih.gov The base deprotonates the nucleophile, increasing its reactivity.
| Catalyst | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
| t-Bu-P4 | Various Amines | Toluene | 80-120 | Good to Excellent |
| t-Bu-P4 | Alcohols | Toluene | 80-120 | Good to Excellent |
| t-Bu-P4 | Alkyl Cyanides | Toluene | 80-120 | Good to Excellent |
| Table 1: Representative Conditions for Organocatalyzed SNAr of Fluoroarenes. acs.orgnih.gov |
Transition Metal Catalysis: While less common for fluoroarenes compared to other haloarenes, transition metal complexes can also catalyze SNAr reactions. These catalysts typically operate by coordinating to the aromatic ring, further increasing its electrophilicity.
Reactions Involving the Cyano Group
The cyano group of this compound is a versatile functional group that can undergo a variety of transformations.
Nitrile Hydrolysis and Reduction Pathways
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) and heat will convert the nitrile to a carboxylic acid, 8-fluoronaphthalene-1-carboxylic acid. The reaction proceeds via the formation of a protonated nitrile, which is then attacked by water. wur.nl
Base-Catalyzed Hydrolysis: Reaction with a strong base (e.g., NaOH, KOH) in aqueous solution, followed by acidification, also yields the corresponding carboxylic acid. This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon.
Reduction: The cyano group can be reduced to a primary amine (1-aminomethyl-8-fluoronaphthalene). A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
Cycloaddition Reactions with the Nitrile Moiety
The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, although it is generally less reactive than carbon-carbon triple bonds.
[3+2] Cycloadditions: The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, it can react with organic azides to form tetrazoles, or with nitrile oxides to form oxadiazoles. These reactions are often catalyzed, for example by copper(I) in the case of the azide-alkyne cycloaddition (a "click" reaction). wikipedia.orgfrontiersin.orgmdpi.com
Diels-Alder Reactions: While less common, the cyano group can also function as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions, particularly when activated by electron-withdrawing groups or when reacting with highly reactive dienes. The participation of unactivated nitriles in Diels-Alder reactions is rare and often requires high temperatures or pressures. nih.govbeilstein-journals.org The electron-withdrawing nature of the naphthalene ring in this compound might enhance its dienophilic character.
Electrophilic Aromatic Substitution and Radical Reactions
The reactivity of this compound in electrophilic aromatic substitution and radical reactions is governed by the electronic properties of the cyano (-CN) and fluoro (-F) substituents, as well as the inherent reactivity of the naphthalene core. The naphthalene system is more reactive towards electrophiles than benzene (B151609). wordpress.comyoutube.com Electrophilic attack on unsubstituted naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance structures that preserve one intact benzene ring. wordpress.compearson.com
In this compound, the scenario is more complex due to the presence of two deactivating groups. The cyano group is a strong deactivating group with a powerful electron-withdrawing resonance effect, directing incoming electrophiles to the meta positions relative to itself (C3 and C6). The fluorine atom is also deactivating due to its high electronegativity (inductive effect), but it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. stackexchange.com
Given the substitution pattern of this compound, the directing effects of the two substituents are somewhat conflicting. The fluorine at C8 would direct electrophiles to the C5 and C7 positions (ortho and para, respectively). The cyano group at C1 would direct to the C3 and C6 positions (meta). The interplay of these effects, combined with the steric hindrance at the peri-positions (C2 and C7), makes predicting the outcome of electrophilic aromatic substitution challenging. It is likely that a mixture of products would be formed, with substitution potentially favored at the less sterically hindered positions that are least deactivated.
Radical reactions involving this compound are not extensively documented in the literature. In general, radical reactions on aromatic systems can be initiated by various radical sources. wikipedia.orgunacademy.com The cyano group can participate in radical reactions, for instance, through the addition of a carbon-centered radical to the nitrile triple bond. researchgate.netlibretexts.org The C-F bond, being the strongest single bond to carbon, is generally unreactive towards homolytic cleavage under typical radical reaction conditions. However, aryl radicals can be generated from aryl fluorides using specific reagents like xenon difluoride (XeF2). wikipedia.orgunacademy.com It is plausible that radical reactions could be initiated at other positions on the naphthalene ring, but the regioselectivity would depend on the nature of the radical species and the reaction conditions.
Metal-Catalyzed Cross-Coupling Reactions at the Naphthalene Core
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a significant area of reactivity for this compound. These reactions typically involve the activation of a C-X bond (where X is a halide or triflate) or a C-H bond by a transition metal catalyst, most commonly palladium. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orglibretexts.org
While the C-F bond is generally the most challenging to activate among the carbon-halogen bonds due to its high bond dissociation energy, advancements in catalyst design have enabled the use of aryl fluorides in certain cross-coupling reactions. chemrxiv.org However, a more common strategy for the functionalization of this compound involves the activation of a C-H bond at a specific position, followed by a cross-coupling reaction.
A notable example is the ortho-lithiation of 1-cyanonaphthalene, which can be directed to the 2-position by the cyano group. This lithiated intermediate can then be trapped with an electrophile, such as a borate (B1201080) ester, to form a boronic ester. This boronic ester can then participate in Suzuki-Miyaura cross-coupling reactions with a variety of aryl halides. This strategy allows for the selective functionalization of the naphthalene core at the C2 position. Although this has been demonstrated for 1-cyanonaphthalene, the same principle can be applied to this compound, where the fluorine atom would likely remain intact during this sequence.
The following table summarizes various types of metal-catalyzed cross-coupling reactions and their potential applicability to this compound, either through direct C-F bond activation or through a C-H activation/borylation strategy.
| Coupling Reaction | Typical Substrates | Catalyst/Reagents | Potential Application to this compound |
| Suzuki-Miyaura | Aryl/vinyl halides or triflates and organoboron compounds | Pd catalyst, base | Can be used to couple the corresponding boronic ester of this compound (formed via ortho-lithiation/borylation at C2) with aryl/vinyl halides. Direct coupling at the C-F bond is challenging but may be possible with specialized catalysts. libretexts.orgnih.govelsevierpure.comresearchgate.net |
| Stille | Aryl/vinyl halides or triflates and organotin compounds | Pd catalyst | Similar to Suzuki coupling, it could be employed with a stannylated derivative of this compound. organic-chemistry.orgwikipedia.orgdntb.gov.ua |
| Heck | Aryl/vinyl halides or triflates and alkenes | Pd catalyst, base | Could potentially couple this compound (at the C-F bond) with alkenes, though activation of the C-F bond would be the key challenge. organic-chemistry.orgmdpi.com |
| Sonogashira | Aryl/vinyl halides or triflates and terminal alkynes | Pd catalyst, Cu(I) cocatalyst, base | This reaction could be used to introduce an alkynyl group, likely following a C-H activation/halogenation or borylation sequence, or with advanced catalysts for C-F activation. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.comsoton.ac.uk |
| Buchwald-Hartwig Amination | Aryl/vinyl halides or triflates and amines | Pd catalyst, base, phosphine (B1218219) ligand | This would allow for the introduction of an amino group. Similar to other couplings, activating the C-F bond or converting it to a more reactive leaving group would be necessary. wikipedia.orgorganic-chemistry.orgchemrxiv.orgnih.govbeilstein-journals.org |
Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Detailed research findings have shown that the lithiation of 1-cyanonaphthalene with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) followed by trapping with triisopropyl borate and conversion to the neopentylglycol ester provides the 2-borylated naphthalene derivative. This intermediate can then undergo Suzuki-type cross-coupling with various aryl halides to furnish 2-aryl-1-cyanonaphthalenes. This two-step process is a reliable method for the selective functionalization at the C2 position of the 1-cyanonaphthalene system.
Applications of 1 Cyano 8 Fluoronaphthalene in Advanced Materials Science
Role as a Building Block for Organic Electronic Materials
The unique electronic properties imparted by the cyano and fluoro groups make 1-Cyano-8-fluoronaphthalene a promising candidate for the development of novel organic electronic materials. These groups can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO), which are crucial for charge injection and transport in electronic devices.
The development of stable and efficient n-type organic semiconductors is a critical area of research in organic electronics, as they are essential components for complementary circuits and other advanced electronic devices. science.gov The introduction of strong electron-withdrawing groups is a common strategy to lower the LUMO energy level of an organic molecule, facilitating electron injection and transport, which are characteristic features of n-type semiconductors.
The cyano group is a particularly effective electron-withdrawing moiety that has been widely utilized in the design of high-performance n-type organic semiconductors. researchgate.net For instance, core-cyanated naphthalene (B1677914) diimide (NDI) derivatives have demonstrated excellent air-stable, high-mobility n-type behavior. researchgate.net Similarly, the fluorine atom, being the most electronegative element, also serves as a potent electron-withdrawing group. Its incorporation into organic molecules can enhance electron affinity and improve environmental stability.
Table 1: Comparison of Electron Affinity and Mobility in Related Organic Semiconductors
| Compound | Functional Groups | Electron Affinity (eV) | Electron Mobility (cm²/Vs) |
|---|---|---|---|
| Naphthalene | None | ~0.2 | Low |
| 1-Cyanonaphthalene | -CN | Higher than Naphthalene | Expected to be higher |
| 1-Fluoronaphthalene (B124137) | -F | Higher than Naphthalene | Expected to be higher |
| This compound | -CN, -F | Expected to be significantly higher | Hypothesized to be a promising n-type semiconductor |
This table is illustrative and includes hypothesized properties for this compound based on established chemical principles.
Naphthalene derivatives are well-known for their fluorescent properties and have been extensively used in the development of OLEDs and fluorescent probes. nih.govthno.org The introduction of functional groups can tune the emission wavelength, quantum yield, and sensitivity of these materials.
In the context of OLEDs, materials with high electron mobility are often used in the electron transport layer (ETL) to ensure balanced charge injection and recombination, leading to efficient light emission. The anticipated n-type characteristics of this compound make it a potential candidate for use as an ETL material or as a host for emissive dopants.
As a fluorescent probe, the naphthalene core provides the fundamental fluorophore. The cyano and fluoro substituents can modulate its photophysical properties and introduce specific binding sites for analytes. For example, naphthalene-based probes have been successfully developed for the detection of biologically important species like glutathione. nih.govthno.org The specific substitution pattern in this compound could lead to unique sensing capabilities, although specific applications have yet to be reported.
The field of organic photovoltaics has seen rapid development, with power conversion efficiencies now exceeding 13% in single-junction devices. nih.gov The performance of OPVs is critically dependent on the electronic properties of the donor and acceptor materials. Non-fullerene acceptors (NFAs) have become increasingly important, and their design often incorporates electron-deficient building blocks to achieve suitable energy level alignment for efficient charge separation.
The strong electron-withdrawing character of this compound suggests its potential as a building block for novel NFA materials. By incorporating this moiety into a larger conjugated system, it is possible to tune the LUMO level to match that of common donor polymers, thereby maximizing the open-circuit voltage of the solar cell. While specific OPV devices incorporating this compound have not been documented, the fundamental properties of the molecule align well with the design principles for high-performance organic solar cell materials. nih.gov
Supramolecular Assembly and Host-Guest Chemistry
Non-covalent interactions such as hydrogen bonding and π-π stacking are fundamental to the fields of supramolecular chemistry and crystal engineering. rsc.orgunito.it These interactions govern the self-assembly of molecules into well-defined, functional architectures.
The π-system of the naphthalene core in this compound is capable of engaging in π-π stacking interactions, which are crucial for charge transport in organic semiconductors. rsc.org The presence of the electron-withdrawing cyano and fluoro groups can modulate the electron density of the π-system, potentially strengthening these stacking interactions. rsc.org
Furthermore, the cyano group can act as a hydrogen bond acceptor. nih.gov While the fluorine atom is a weak hydrogen bond acceptor, the nitrogen atom of the cyano group can participate in C-H···N hydrogen bonds, which can play a significant role in directing the self-assembly of molecules in the solid state. nih.gov The interplay between π-π stacking and hydrogen bonding can lead to the formation of highly ordered crystalline structures, which are beneficial for electronic applications. nih.gov
Table 2: Potential Non-covalent Interactions involving this compound
| Interaction Type | Participating Groups | Potential Role in Self-Assembly |
|---|---|---|
| π-π Stacking | Naphthalene cores | Formation of columnar structures for charge transport |
| Hydrogen Bonding | Cyano group (acceptor) with C-H donors | Directional control of molecular packing |
The ability of this compound to participate in a variety of non-covalent interactions makes it an interesting candidate for the design of complex self-assembled architectures. By carefully controlling the interplay of hydrogen bonding, π-π stacking, and dipole-dipole interactions, it may be possible to create novel supramolecular structures such as 2D sheets or porous frameworks. nih.gov These materials could find applications in areas such as gas storage, catalysis, and sensing. The specific regiochemistry of the substituents in this compound could lead to unique packing motifs that are not accessible with other substituted naphthalenes.
Lack of Publicly Available Research Data on Specific Applications of this compound
Extensive research has been conducted to gather information regarding the applications of the chemical compound "this compound" in the fields of advanced materials science, specifically focusing on its use in advanced functional polymers, dendrimers, and chemo/biosensors as outlined in the requested article structure.
While there is a substantial body of research on the broader class of naphthalene derivatives, particularly 1,8-naphthalimides, in these advanced applications, this information does not directly address the specific compound of interest, this compound. Adhering to the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, it is not possible to generate a scientifically accurate and verifiable article on the requested topics.
It can be concluded that the application of this compound in these specific areas of advanced materials science is either not yet explored, not published in publicly accessible literature, or the compound may be used as an intermediate in the synthesis of other functional molecules without its direct application being the focus of research. Therefore, the requested article cannot be generated based on currently available scientific evidence.
Future Directions and Emerging Research Frontiers
Development of Asymmetric Synthesis Routes
The 1,8-disubstituted naphthalene (B1677914) backbone can exhibit axial chirality (atropisomerism) if the substituents are sufficiently bulky to restrict rotation around the C1-C8 axis. While the cyano and fluoro groups may not be large enough to allow for stable atropisomers at room temperature in the parent molecule, derivatization or incorporation into larger, more complex structures could lead to stable, chiral molecules. The development of catalytic asymmetric methods to access enantioenriched derivatives of 1-cyano-8-fluoronaphthalene is a significant and challenging goal.
Future research will likely focus on the following areas:
Catalytic Asymmetric Dearomatization (CADA): CADA reactions have become a powerful tool for converting flat aromatic compounds into complex, three-dimensional chiral molecules. rsc.orgnih.gov Research into the enantioselective dearomatization of the this compound core, for instance through asymmetric cyclopropanation or cycloaddition, could yield novel polycyclic structures with multiple stereocenters. rsc.org
Central-to-Axial Chirality Conversion: A promising strategy involves an initial stereocenter-forming reaction, followed by a subsequent step that converts this point chirality into axial chirality. nih.gov For this compound derivatives, this could involve an enantioselective addition to the naphthalene core, followed by a rearrangement or elimination sequence to establish a chiral axis.
Kinetic Resolution: For derivatives that do form stable atropisomers, transition-metal-catalyzed kinetic resolution could provide access to enantiomerically pure materials. This would involve developing a chiral catalyst that selectively reacts with one enantiomer over the other.
The successful development of these methods would provide access to a new class of chiral ligands and materials with potential applications in asymmetric catalysis and chiroptical devices.
| Potential Asymmetric Strategy | Description | Key Challenge | Relevant Precedent |
| Catalytic Asymmetric Dearomatization | Direct conversion of the aromatic naphthalene core into a 3D chiral structure using a chiral catalyst. | Overcoming the high aromaticity of the naphthalene ring system. | Asymmetric dearomatization of vinylnaphthalenes. nih.gov |
| Central-to-Axial Conversion | Creation of a stereocenter which is then used to control the formation of a chiral axis in a subsequent step. | Designing substrates and reactions that facilitate efficient chirality transfer. | Synthesis of quinoline-naphthalene atropisomers. nih.gov |
| Dynamic Kinetic Resolution | Interconverting enantiomers are resolved by a chiral catalyst that selectively transforms one enantiomer into a product. | Requires that the atropisomers interconvert at a suitable rate under the reaction conditions. | Synthesis of atropisomeric 1,8-bisphenolnaphthalenes. acs.org |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The close proximity of the cyano and fluoro groups in a peri-relationship creates significant steric strain and electronic interaction, which can be exploited to uncover novel reactivity. researchgate.net Future work should focus on transformations that leverage this unique arrangement.
Fluorine as a Directing Group and Leaving Group: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups like the cyano substituent. youtube.com Future studies could explore SNAr reactions with various nucleophiles to generate a library of 1-cyano-8-substituted-naphthalene derivatives. Furthermore, the potential for fluorine to act as a directing group in metal-catalyzed C-H activation reactions is an underexplored area.
Cycloaddition Reactions: The electron-deficient nature of the naphthalene core makes it a potential candidate for various cycloaddition reactions. wikipedia.orgopenstax.org Research into [4+2] cycloadditions (Diels-Alder type reactions) where this compound acts as the dienophile, or photochemical [2+2] cycloadditions, could lead to the synthesis of complex polycyclic systems. acs.org The regioselectivity and stereoselectivity of such reactions will be of fundamental interest.
Strain-Release Driven Reactions: The steric clash between the peri-substituents distorts the planarity of the naphthalene ring. researchgate.netnih.gov This stored strain energy could be harnessed to drive unconventional reactions, such as ring-opening, fragmentation, or rearrangement cascades, upon activation by light, heat, or a chemical reagent.
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials, such as Metal-Organic Frameworks (MOFs) and coordination polymers, have applications in gas storage, separation, and catalysis. The design of the organic linker is crucial for tuning the properties of these materials. This compound and its derivatives represent a promising, yet unexplored, class of linkers.
MOF Linkers: The cyano group is an effective coordinating group for metal ions. By derivatizing this compound with additional coordinating groups (e.g., carboxylic acids, phosphonic acids), it can be used as a rigid, functional linker for MOF synthesis. rsc.org The fluorine atom can be used to tune the electronic properties of the pore environment and enhance the framework's stability or its affinity for specific guest molecules.
Functional Porous Polymers: Naphthalene-based monomers can be used to create porous organic polymers for applications in CO2 capture and heavy metal adsorption. nih.govmdpi.com Incorporating the 1-cyano-8-fluoro motif into such polymers could enhance their performance due to the polar nature of the C-F and C-N bonds.
Luminescent Materials: Naphthalene derivatives are known for their fluorescent properties. acs.orgmdpi.com Integrating this compound into hybrid materials could lead to new sensors where the luminescence is modulated by the presence of specific analytes that interact with the cyano or fluoro groups.
| Material Class | Potential Role of this compound | Anticipated Benefit |
| Metal-Organic Frameworks (MOFs) | Functionalized organic linker | Tuning of pore chemistry, enhanced gas sorption selectivity. rsc.org |
| Porous Organic Polymers | Monomer unit | Increased polarity for selective adsorption of CO2 or pollutants. nih.gov |
| Hybrid Luminescent Materials | Emissive core or sensitizer | Development of chemical sensors based on fluorescence quenching or enhancement. acs.org |
Advanced Characterization Techniques for In-Operando Studies
To fully understand and optimize the synthesis and reactivity of this compound, advanced characterization techniques, particularly those that can monitor reactions in real-time (in-operando), are essential.
Future research should employ:
In-situ Spectroscopy: Techniques such as ReactIR (infrared), Raman, and in-situ NMR spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a reaction. This is crucial for optimizing reaction conditions and understanding complex reaction mechanisms.
Advanced Fluorescence and UV-Vis Spectroscopy: Time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics of this compound and its derivatives, providing insights for the design of new optical materials. colostate.eduresearchgate.net
Rotational Spectroscopy: For fundamental studies, the rotational spectra of this compound could provide precise information about its molecular geometry and the electronic interactions between the peri-substituents, complementing data from computational studies. oup.com
Sustainable and Scalable Production Methods
For this compound to find widespread application, the development of sustainable and scalable production methods is paramount. This involves adhering to the principles of green chemistry, such as minimizing waste, avoiding hazardous reagents, and using catalytic methods.
Key areas for future development include:
Greener Fluorination and Cyanation: Traditional methods for introducing fluorine and cyano groups often involve harsh reagents and conditions. tandfonline.comacs.org Research into late-stage fluorination using safer electrophilic or nucleophilic fluorinating agents is a major goal in modern organofluorine chemistry. youtube.comwikipedia.orgscripps.edu Similarly, developing catalytic cyanation methods that avoid the use of toxic cyanide salts is a high priority. acs.org A mechanochemical, solid-state approach could offer a solvent-free, environmentally friendly alternative. rsc.org
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing in terms of safety, scalability, and process control. Developing a flow process for the synthesis of this compound would allow for better control over reaction parameters and facilitate safer handling of potentially hazardous intermediates.
Catalyst Recovery and Reuse: Where catalytic methods are employed, a focus on using heterogeneous catalysts or developing methods for the efficient recovery and recycling of homogeneous catalysts will be crucial for improving the economic and environmental sustainability of the synthesis. rsc.org
The exploration of these future directions will undoubtedly establish this compound as a valuable building block in modern chemistry, with impacts ranging from fundamental studies of chemical reactivity to the development of advanced functional materials.
Q & A
Q. What are the recommended synthetic routes for 1-Cyano-8-fluoronaphthalene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of this compound typically involves halogenation and cyanation of naphthalene derivatives. A plausible route includes:
Fluorination : Introduce fluorine at the 8-position via electrophilic substitution using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert conditions.
Cyanation : Install the cyano group at the 1-position via nucleophilic substitution (e.g., using CuCN/KCN) or Sandmeyer reaction with NaNO₂/HCl followed by CN⁻ substitution.
Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) using techniques like TLC or HPLC. For fluorinated naphthalenes, inert atmospheres (N₂/Ar) and anhydrous solvents are critical to prevent side reactions .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Gas Chromatography (GC) : Use a non-polar column (e.g., SPB-5) with a temperature ramp (e.g., 60–300°C) to assess purity. Retention indices and peak symmetry indicate compound stability .
- Spectroscopy :
- ¹⁹F NMR : Confirm fluorine substitution patterns (δ ~ -110 to -150 ppm for aromatic F).
- ¹H/¹³C NMR : Assign aromatic proton environments and verify cyano group integration.
- IR Spectroscopy : Detect C≡N stretching (~2200 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What preliminary toxicological assessments are recommended for this compound?
Methodological Answer:
- In vitro assays : Test cytotoxicity (e.g., MTT assay) on human cell lines (e.g., HepG2) to establish IC₅₀ values.
- Genotoxicity screening : Use Ames test (bacterial reverse mutation assay) to assess mutagenic potential.
- Metabolic stability : Evaluate hepatic clearance using microsomal incubations (e.g., rat liver microsomes + NADPH).
Experimental design should adhere to risk-of-bias guidelines: randomize doses, conceal group allocation, and report all outcomes to minimize bias .
Advanced Research Questions
Q. How do electronic effects of the cyano and fluorine substituents influence the reactivity of this compound?
Methodological Answer: The electron-withdrawing cyano (-C≡N) and fluorine (-F) groups create a polarized aromatic system:
- Cyanogroup : Strong meta-directing effects stabilize electrophilic attacks at positions 3 and 5.
- Fluorine : Ortho/para-directing but deactivating, reducing ring electron density.
Reactivity can be modeled using DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). Experimental validation involves kinetic studies of halogenation or nitration reactions .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?
Methodological Answer:
- Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro IC₅₀ values with in vivo exposure levels.
- Metabolite profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS/MS in plasma/tissue homogenates.
- Species-specific factors : Compare metabolic pathways (e.g., CYP450 isoforms) across models. Adjust for interspecies differences in protein binding and excretion rates.
Robust statistical frameworks (e.g., Bayesian hierarchical models) can reconcile conflicting datasets .
Q. How can this compound serve as a precursor for fluorinated pharmaceuticals?
Methodological Answer:
- Drug design : The cyano group acts as a bioisostere for carboxyl or nitro groups, enhancing metabolic stability. Fluorine improves bioavailability via increased lipophilicity and membrane permeability.
- Derivatization :
- Suzuki coupling : Attach aryl/heteroaryl groups to the naphthalene core using Pd catalysts.
- Reductive amination : Convert -C≡N to -CH₂NH₂ for amine-containing pharmacophores.
Screen derivatives using structure-activity relationship (SAR) studies targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
